[1-(2-Bromophenyl)ethyl](3-methylbutan-2-yl)amine
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Overview
Description
1-(2-Bromophenyl)ethylamine is an organic compound with the molecular formula C13H20BrN and a molecular weight of 270.2086 g/mol This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further linked to a 3-methylbutan-2-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenylacetonitrile with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-(2-Bromophenyl)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Phenyl derivatives
Substitution: Hydroxyl or amino derivatives
Scientific Research Applications
1-(2-Bromophenyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)ethylamine: Similar structure but with the bromine atom at the 3-position of the phenyl ring.
1-(4-Bromophenyl)ethylamine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
Uniqueness
1-(2-Bromophenyl)ethylamine is unique due to the specific positioning of the bromine atom at the 2-position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its 3- and 4-bromo analogs .
Properties
Molecular Formula |
C13H20BrN |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20BrN/c1-9(2)10(3)15-11(4)12-7-5-6-8-13(12)14/h5-11,15H,1-4H3 |
InChI Key |
XJAPQHHCMRESGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=CC=C1Br |
Origin of Product |
United States |
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